molecular formula C9H8N2O3 B1391472 4-Ethoxy-3-nitrobenzonitrile CAS No. 136366-43-3

4-Ethoxy-3-nitrobenzonitrile

Cat. No.: B1391472
CAS No.: 136366-43-3
M. Wt: 192.17 g/mol
InChI Key: XDCQTSACCVHBIC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzonitrile (CAS: 136366-43-3) is a nitrated aromatic compound characterized by an ethoxy (–OCH₂CH₃) group at the para position, a nitro (–NO₂) group at the meta position, and a cyano (–CN) group at the benzonitrile core. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol. The ethoxy group enhances lipophilicity compared to smaller substituents (e.g., methoxy), while the nitro and cyano groups contribute to its electron-withdrawing properties, making it reactive in electrophilic substitution and coupling reactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-ethoxybenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the denitrative etherification of 4-nitrobenzonitrile with ethanol. In this process, a mixture of 4-nitrobenzonitrile, sodium hydroxide, and absolute ethanol is irradiated with white LED light in an air atmosphere at 25°C. The reaction progress is monitored by thin-layer chromatography, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Raney nickel) or other reducing agents like stannous chloride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with Raney nickel catalyst, stannous chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, ethanol, and other nucleophiles.

    Coupling: Palladium catalysts, boronic acids, and bases.

Major Products Formed

    Reduction: 4-Ethoxy-3-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Ethoxy-3-nitrobenzonitrile is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent and catalyst. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 4-Ethoxy-3-nitrobenzonitrile are best understood through comparison with positional isomers, analogs with substituent variations, and compounds with similar functional groups. Below is a detailed analysis:

Positional Isomers of Ethoxy-nitrobenzonitrile

Compound Name CAS Number Molecular Formula Substituent Positions Purity Availability
This compound 136366-43-3 C₉H₈N₂O₃ 4-ethoxy, 3-nitro 95% Discontinued
2-Ethoxy-4-nitrobenzonitrile 642081-59-2 C₉H₈N₂O₃ 2-ethoxy, 4-nitro 95% Available
2-Ethoxy-5-nitrobenzonitrile 29669-41-8 C₉H₈N₂O₃ 2-ethoxy, 5-nitro 97% Available

Key Differences :

  • Reactivity : The nitro group’s position significantly impacts electronic effects. In this compound, the nitro group (meta to ethoxy) creates a steric hindrance that reduces reactivity in SNAr reactions compared to 2-Ethoxy-4-nitrobenzonitrile, where the nitro group is para to ethoxy, enabling better resonance stabilization .
  • Solubility: The para-ethoxy substituent in this compound increases solubility in non-polar solvents compared to ortho-substituted isomers .

Methoxy vs. Ethoxy Analogs

Compound Name CAS Number Molecular Formula Substituent Positions Purity
4-Methoxy-3-nitrobenzonitrile 33224-23-6 C₈H₆N₂O₃ 4-methoxy, 3-nitro 98%
This compound 136366-43-3 C₉H₈N₂O₃ 4-ethoxy, 3-nitro 95%

Key Differences :

  • Lipophilicity : The ethoxy group increases logP by ~0.5 units compared to methoxy, enhancing membrane permeability in biological systems .
  • Synthetic Utility : Methoxy analogs are more cost-effective but less favored in reactions requiring steric bulk, such as Suzuki-Miyaura couplings, where ethoxy derivatives show higher yields .

Nitrobenzonitriles with Halogen Substituents

Compound Name CAS Number Molecular Formula Substituents
4-Ethoxy-2,3-difluoro-3-nitrobenzonitrile N/A C₉H₆F₂N₂O₃ 4-ethoxy, 2,3-difluoro, 3-nitro
This compound 136366-43-3 C₉H₈N₂O₃ 4-ethoxy, 3-nitro

Key Differences :

  • Electrophilicity: Fluorine atoms in the difluoro derivative amplify the electron-withdrawing effect of the nitro group, making it more reactive in nucleophilic aromatic substitutions than the non-halogenated analog .
  • Thermal Stability : Halogenated derivatives exhibit lower thermal stability due to increased bond strain .

Biological Activity

4-Ethoxy-3-nitrobenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death in certain cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria, which may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)25Caspase activation
MCF-7 (breast cancer)30Mitochondrial disruption
A549 (lung cancer)20ROS generation

Case Studies

  • Antimicrobial Efficacy : In a laboratory setting, this compound was tested against common pathogens in wound infections. Results showed significant inhibition of bacterial growth, indicating potential for topical formulations in wound care.
  • Cancer Cell Studies : A recent study involving human cervical carcinoma cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

4-ethoxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCQTSACCVHBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309416
Record name 4-Ethoxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136366-43-3
Record name 4-Ethoxy-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136366-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-3-nitrobenzonitrile
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